molecular formula C20H21N3O B2473310 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 876901-39-2

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one

Cat. No.: B2473310
CAS No.: 876901-39-2
M. Wt: 319.408
InChI Key: WWRNFMCBCVERRO-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzimidazole Core: Starting from o-phenylenediamine, the benzimidazole core can be synthesized through a condensation reaction with formic acid or its derivatives.

    Alkylation: The benzimidazole core can be alkylated using methyl iodide to introduce the 1-methyl group.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving appropriate precursors such as γ-aminobutyric acid derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole and pyrrolidinone moieties through a suitable linker, such as a phenylethyl group, using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.

    Pyrrolidinone Derivatives: Compounds like piracetam, known for their nootropic effects.

Uniqueness

4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole or pyrrolidinone derivatives.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-18-10-6-5-9-17(18)21-20(22)16-13-19(24)23(14-16)12-11-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRNFMCBCVERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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